1-(2,3-dihydro-1H-inden-2-yl)-4-(phenylsulfonyl)piperazine
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Overview
Description
1-(2,3-dihydro-1H-inden-2-yl)-4-(phenylsulfonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 2,3-dihydro-1H-inden-2-yl group and a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1H-inden-2-yl)-4-(phenylsulfonyl)piperazine typically involves multiple steps:
Formation of 2,3-dihydro-1H-inden-2-yl group: This can be achieved through the intramolecular hydroacylation of 2-(prop-2-ynyl)benzaldehydes using a nickel catalyst.
Synthesis of phenylsulfonyl piperazine: The phenylsulfonyl group can be introduced to the piperazine ring through sulfonylation reactions using reagents like phenylsulfonyl chloride under basic conditions.
Coupling of intermediates: The final step involves coupling the 2,3-dihydro-1H-inden-2-yl intermediate with the phenylsulfonyl piperazine under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1H-inden-2-yl)-4-(phenylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced sulfonyl derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(2,3-dihydro-1H-inden-2-yl)-4-(phenylsulfonyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity on central nervous system receptors.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1H-inden-2-yl)-4-(phenylsulfonyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The phenylsulfonyl group is known to enhance binding affinity and specificity, while the 2,3-dihydro-1H-inden-2-yl group contributes to the overall stability and bioavailability of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2,3-dihydro-1H-inden-2-ylphosphonate
- 2-amino-2,3-dihydro-1H-inden-1-one hydrochloride
Uniqueness
1-(2,3-dihydro-1H-inden-2-yl)-4-(phenylsulfonyl)piperazine is unique due to the presence of both the 2,3-dihydro-1H-inden-2-yl and phenylsulfonyl groups, which confer distinct chemical and biological properties. This combination is not commonly found in similar compounds, making it a valuable subject for further research and development.
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-(2,3-dihydro-1H-inden-2-yl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c22-24(23,19-8-2-1-3-9-19)21-12-10-20(11-13-21)18-14-16-6-4-5-7-17(16)15-18/h1-9,18H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKPSSIKLRPQEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC3=CC=CC=C3C2)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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